N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Description
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound that features a piperidine ring, a thiophene ring, and a chloroacetyl group
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c14-7-12(17)16-4-1-10(2-5-16)8-15-13(18)11-3-6-19-9-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSRMHABZZTNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157694 | |
| Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-01-4 | |
| Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the chloroacetyl group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the chloroacetyl moiety.
Coupling with thiophene-3-carboxamide: The final step involves coupling the piperidine intermediate with thiophene-3-carboxamide under appropriate conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It may serve as a probe or ligand in studies involving receptor binding and signal transduction.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)benzamide
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)furan-3-carboxamide
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)pyridine-3-carboxamide
Uniqueness
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory properties, supported by research findings and data tables.
- Molecular Formula : CHClNOS
- Molecular Weight : 300.80 g/mol
- CAS Number : 1417794-01-4
- Purity : >97% .
Antibacterial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 18 |
| N-(Chloroacetyl)piperidine Derivative | E. coli | 12 |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. Similar piperidine derivatives have shown strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer’s disease and urinary tract infections .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| This compound | AChE | 5.0 |
| Compound C | Urease | 2.14 |
| Thiourea (Reference Standard) | Urease | 21.25 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been suggested through studies involving related piperidine derivatives. These derivatives have demonstrated efficacy in reducing inflammation in various models, indicating that this compound may share similar properties .
Case Studies and Research Findings
-
Case Study on Piperidine Derivatives :
A study synthesized a series of piperidine compounds and evaluated their biological activities. Among them, certain derivatives exhibited significant AChE inhibition, with IC values comparable to established drugs . This suggests a promising avenue for further exploration of this compound as a therapeutic agent. -
Research on Antibacterial Properties :
Another research effort focused on the antibacterial activity of thiophene-based compounds, revealing that modifications in the thiophene ring could enhance antibacterial efficacy against resistant strains . This aligns with the structural characteristics of this compound.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling the piperidine-chloroacetyl intermediate with thiophene-3-carboxamide. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate intermediates.
- Characterization : Confirm intermediates via / NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and LC-MS for molecular ion verification .
Q. How can researchers ensure structural fidelity of the final compound, particularly stereochemical integrity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry .
- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers and assess optical purity .
- 2D NMR (COSY, NOESY) : Detect spatial proximity of protons (e.g., piperidinyl-CH-thiophene interactions) .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer :
- HPLC-UV/ELSD : Monitor purity (>98%) with reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.4% theoretical) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
- Methodological Answer :
- Analog synthesis : Replace the chloroacetyl group with fluorinated or methylated analogs to evaluate steric/electronic effects .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets like kinase domains, focusing on hydrogen bonds with the carboxamide group .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC determination) and correlate with docking scores .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to improve bioavailability .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., chloroacetyl hydrolysis) and design prodrugs .
- Tissue distribution studies : Radiolabel the compound (e.g., ) to track accumulation in target organs .
Q. How can researchers validate target specificity to minimize off-effects?
- Methodological Answer :
- Kinase selectivity panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target binding .
- CRISPR-Cas9 knockouts : Generate target-deficient cell lines to confirm on-mechanism activity .
Q. What approaches resolve contradictory data in biological replication studies?
- Methodological Answer :
- Dose-response refinement : Test 8–10 concentrations in triplicate to improve IC reliability .
- Batch-to-batch variability checks : Re-synthesize the compound and compare biological activity (±15% acceptable variance) .
Q. How are polymorphic forms evaluated for impact on pharmacokinetics?
- Methodological Answer :
- DSC/TGA : Identify thermal stability differences between polymorphs .
- Dissolution testing : Compare solubility of Form I vs. Form II in simulated gastric fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
